molecular formula C24H22N2O4S2 B2985502 N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 900004-60-6

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2985502
CAS No.: 900004-60-6
M. Wt: 466.57
InChI Key: DMTJEZAVUYDPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C₂₄H₂₂N₂O₄S₂ and a molecular weight of 466.6 g/mol . It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Benzothiazole derivatives are extensively researched for their biological activities, including serving as inhibitors for various enzymes . The specific substitution pattern on this molecule—incorporating a 4-ethoxy group on the benzothiazole ring and an N-benzyl group adjacent to a methylsulfonyl-substituted benzamide—suggests it is a sophisticated intermediate or a target molecule for investigative studies. Researchers value such complex benzothiazole derivatives for developing new therapeutic agents, particularly in areas like infectious diseases . The methylsulfonyl group is a notable structural feature that can influence the compound's electronic properties and its ability to form key interactions with biological targets. This product is intended for laboratory research purposes to further explore these potential applications and elucidate its specific mechanism of action. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-30-19-13-9-14-20-22(19)25-24(31-20)26(16-17-10-5-4-6-11-17)23(27)18-12-7-8-15-21(18)32(2,28)29/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJEZAVUYDPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting from 4-ethoxybenzoic acid, the benzothiazole core can be synthesized through a cyclization reaction with appropriate sulfur and nitrogen sources.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” would depend on its specific biological target. Typically, such compounds might act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs identified in the evidence:

Compound Substituents Molecular Formula Molecular Weight Synthetic Yield Key Spectral Data
Target compound N-benzyl, 4-ethoxybenzothiazol-2-yl, 2-methylsulfonyl C23H21N3O4S2 467.6 Not reported Smiles: CCOc1cccc2sc(N(Cc3ccccc3)C(=O)c3ccccc3S(C)(=O)=O)nc12
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide N-(pyridin-2-ylmethyl) instead of benzyl C23H21N3O4S2 467.6 Not reported Smiles: CCOc1cccc2sc(N(Cc3ccccn3)C(=O)c3ccccc3S(C)(=O)=O)nc12
4-Cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 4-cyano, diethylaminoethyl substituent C23H27ClN4O2S 459.0 Not reported Smiles: CCOc1cccc2sc(N(CCN(CC)CC)C(=O)c3ccc(C#N)cc3)nc12.Cl
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide Diisobutylsulfamoyl substituent C27H35N3O4S2 529.7 Not reported Smiles: CN(C1CCCCC1)S(=O)(=O)c1ccc(C(=O)Nc2ccc(-c3nc4ccccc4s3)c(O)c2)cc1
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Pyridinylthiazole instead of benzothiazole, no ethoxy group C16H13N3O3S2 367.4 33% 1H NMR (DMSO-d6): δ 8.63 (d, J=4.8 Hz, 1H), 8.12 (s, 1H), 7.95–7.86 (m, 2H)
N-(6-aminobenzo[d]thiazol-2-yl)benzamide 6-amino substituent on benzothiazole C14H11N3OS 285.3 Not reported IR: νC=S at 1243 cm⁻¹, νNH at 3278–3414 cm⁻¹

Structural and Functional Insights

  • Benzothiazole vs. Thiazole Systems: The target compound’s 4-ethoxybenzothiazole ring (vs.
  • N-Substituents: The benzyl group in the target compound contrasts with pyridinylmethyl () or diethylaminoethyl () groups. These substitutions alter steric bulk and electronic properties, impacting solubility and target affinity.
  • Sulfonyl Groups : The methylsulfonyl group (electron-withdrawing) differs from ethylsulfonyl () or sulfamoyl (), modulating electrophilicity and hydrogen-bonding capacity.

Biological Activity

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-[benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
  • Molecular Formula : C29H35ClN4O4S2
  • Molecular Weight : 603.2 g/mol

The compound features a complex structure that includes a benzothiazole moiety, which has been associated with various biological activities, particularly anti-cancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the benzothiazole and sulfonamide functionalities. The synthetic pathway often includes:

  • Formation of the benzothiazole core.
  • Introduction of the benzamide group.
  • Sulfonation to introduce the methylsulfonyl group.

Anticancer Properties

Research has demonstrated that compounds with a benzothiazole scaffold exhibit significant anticancer activity. In a study evaluating various benzothiazole derivatives, it was found that modifications to the benzothiazole structure can enhance their efficacy against cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Key Findings :

  • Inhibition of Cell Proliferation : Compounds similar to this compound significantly inhibited the proliferation of cancer cells at micromolar concentrations.
  • Mechanism of Action : The compound was shown to induce apoptosis and cell cycle arrest through modulation of key signaling pathways, including AKT and ERK pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for its potential therapeutic applications in conditions characterized by chronic inflammation. Studies have reported that similar benzothiazole derivatives can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Case Studies and Research Findings

StudyFocusKey Results
Kamal et al. (2010)Anticancer activitySignificant inhibition of A431 and A549 cell lines; induction of apoptosis
El-Helby et al. (2019)Anti-inflammatory effectsReduction in IL-6 and TNF-α levels; potential for treating inflammatory diseases
Noolvi et al. (2012)Mechanistic studiesInhibition of AKT and ERK signaling pathways; dual action against cancer and inflammation

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and structurally related benzamide-thiazole hybrids?

  • Methodology :

  • Step 1 : Couple substituted 2-aminobenzothiazoles with activated carboxylic acid derivatives (e.g., 2-(methylsulfonyl)benzoyl chloride) under reflux in polar aprotic solvents like DMF or THF. Use coupling agents such as EDCI/HOBt to improve yields .
  • Step 2 : Introduce the benzyl and ethoxy groups via nucleophilic substitution or reductive amination. For example, react the intermediate with benzyl bromide in the presence of a base (K₂CO₃) in acetonitrile .
  • Validation : Confirm purity via HPLC and structural integrity using 1^1H/13^{13}C NMR (e.g., methylsulfonyl protons at δ 3.0–3.3 ppm; benzyl CH₂ at δ 4.5–5.0 ppm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Workflow :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₂O₃S₂: 449.10) .
  • X-ray Crystallography : If crystalline, use SHELXL for refinement to resolve steric effects of the benzyl and ethoxy groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological assays?

  • SAR Strategy :

  • Variation of Substituents : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or methylsulfonyl (e.g., ethylsulfonyl, sulfonamide) groups. Compare bioactivity trends using in vitro assays (e.g., kinase inhibition, anti-inflammatory models) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., methylsulfonyl as a hydrogen bond acceptor with catalytic lysine residues in target enzymes) .
  • Data Analysis : Apply GraphPad Prism for dose-response curves (IC₅₀ calculations) and ANOVA for significance testing across analogs .

Q. What computational approaches are effective in predicting the pharmacokinetic and toxicity profiles of this compound?

  • In Silico Workflow :

  • ADMET Prediction : Use SwissADME to assess logP (lipophilicity), BBB permeability, and CYP450 inhibition. The methylsulfonyl group may enhance metabolic stability but reduce solubility .
  • Toxicity Screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity. The benzothiazole core may require mitigation of potential genotoxic alerts via structural tweaks (e.g., introducing electron-withdrawing groups) .
  • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) with target proteins (e.g., glucokinase) using GROMACS to evaluate conformational flexibility of the ethoxybenzothiazole moiety .

Q. How should researchers address contradictions in biological activity data across different assay conditions?

  • Troubleshooting Framework :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HepG2), serum concentrations, and incubation times. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate compound stability under assay conditions via LC-MS .
  • Meta-Analysis : Use systematic reviews to compare results with structurally related compounds (e.g., N-(benzo[d]thiazol-2-yl)benzamide derivatives) and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.